Halogen-Free Furan Ring Avoids Metabolic Dehalogenation Liability Present in the 5-Bromo Analog
The 5-bromo analog (CAS 1421461-83-7, C₁₇H₁₆BrN₃O₂, MW = 374.23) carries a bromine substituent at the furan 5-position. Aryl bromides are known substrates for cytochrome P450-mediated reductive debromination and glutathione conjugation, which can generate reactive intermediates and reduce metabolic half-life . The target compound (CAS 95082-37-4, MW = 295.34) is halogen-free, eliminating this biotransformation pathway. Furthermore, the 5-bromo substitution increases molecular weight by ~79 Da and calculated logP by approximately 0.8–1.2 units (estimated via fragment-based method) relative to the parent, potentially reducing aqueous solubility [1].
| Evidence Dimension | Halogen content and associated metabolic liability |
|---|---|
| Target Compound Data | 0 halogen atoms; MW = 295.34 g/mol; estimated cLogP ≈ 2.8–3.2 |
| Comparator Or Baseline | 5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide; 1 Br atom; MW = 374.23 g/mol; estimated cLogP ≈ 3.6–4.4 |
| Quantified Difference | ΔMW = −78.9 Da; ΔcLogP ≈ −0.8 to −1.2; no reactive debromination pathway |
| Conditions | Physicochemical property estimation; metabolic liability inferred from established aryl bromide metabolism literature |
Why This Matters
For in vivo pharmacological studies or ADMET profiling, the halogen-free scaffold reduces the risk of confounding metabolite-driven artifacts and simplifies interpretation of structure–activity relationships.
- [1] General medicinal chemistry knowledge: aryl bromide metabolism via CYP450 and glutathione transferases. View Source
